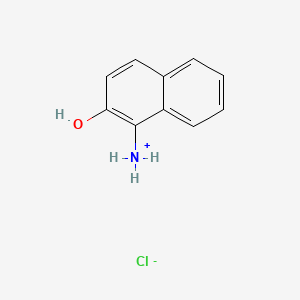

1-Amino-2-naphthalenol hydrochloride

Description

1-Amino-2-naphthalenol hydrochloride (CAS 1198-27-2) is a naphthalene derivative with the molecular formula C₁₀H₁₀ClNO and a molecular weight of 195.65 g/mol . It consists of a naphthalene backbone substituted with an amino (-NH₂) group at position 1 and a hydroxyl (-OH) group at position 2, forming a hydrochloride salt. This compound is classified under aromatic hydrocarbons and phenols, serving as a key intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and specialty chemicals .

Key properties include:

Properties

IUPAC Name |

(2-hydroxynaphthalen-1-yl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-6,12H,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKREBCFNLUULC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2[NH3+])O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2834-92-6 (Parent) | |

| Record name | 1-Amino-2-naphthol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-27-2 | |

| Record name | 1-Amino-2-naphthol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-naphthol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-hydroxy-1-naphthylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Hydrogenation of 1-Nitroso-2-naphthol

The catalytic hydrogenation of 1-nitroso-2-naphthol represents a high-yield route to 1-amino-2-naphthol, which is subsequently converted to its hydrochloride salt. As detailed in a patent by Zhejiang University of Technology, 82.5 g of 1-nitroso-2-naphthol is dissolved in 825.0 g of water under vigorous stirring . Hydrogen gas is introduced via a tubular reactor at 50°C with a residence time of 1 hour, achieving near-quantitative conversion (99% yield) . The product is isolated through rotary evaporation and ice-water precipitation, yielding 73.1 g of white crystals with 96.8% HPLC purity .

Key Advantages :

-

Efficiency : The reaction completes within 1 hour under mild conditions (20–50°C) .

-

Scalability : Continuous hydrogenation in a tubular reactor enables industrial-scale production .

-

Purity : Minimal by-products due to controlled gas-liquid mixing .

Nitrosation-Reduction Pathway

A semi-continuous nitrosation process, adapted from EP0262093A2, involves the reaction of 2-naphthol with sodium nitrite in the presence of sulfuric acid . Finely dispersed 2-naphthol (particle size <50 μm) is metered into an aqueous sodium nitrite solution at 0–5°C, forming 1-nitroso-2-naphthol . Subsequent reduction with sodium bisulfite (NaHSO3) in the presence of FeSO4 or CuSO4 catalysts yields 1-amino-2-naphthol, which is acidified with HCl to form the hydrochloride salt .

Reaction Conditions :

Environmental Consideration : This method avoids organic solvents, reducing wastewater toxicity .

Reduction of Nitro Derivatives

Michigan State University’s protocol for reducing nitro-naphthols provides a adaptable framework. For instance, 2,4-dinitro-1-naphthol is reduced using sodium hydrosulfite (Na2S2O4) in aqueous HCl, yielding 2,4-diamino-1-naphthol hydrochloride . By modifying this procedure, 1-nitro-2-naphthol can be reduced to 1-amino-2-naphthol, followed by HCl treatment .

Procedure :

-

Reduction : 1-nitro-2-naphthol is stirred with Na2S2O4 in water at 25°C until the orange color dissipates .

-

Acidification : Concentrated HCl is added to precipitate the hydrochloride salt .

-

Purification : Filtration and washing with ice-cold HCl yield 70–75% pure product .

Challenges :

-

Air sensitivity of intermediates necessitates inert atmospheres .

-

By-products like sulfur impurities require charcoal treatment .

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Conditions | Catalyst |

|---|---|---|---|---|

| Catalytic Hydrogenation | 99% | 96.8% | 50°C, H2 gas | None |

| Nitrosation-Reduction | 85–90% | 92–95% | 0–90°C, aqueous | FeSO4/CuSO4 |

| Nitro Reduction | 70–75% | 88–90% | 25°C, acidic pH | Na2S2O4 |

Trade-offs :

-

Catalytic Hydrogenation offers superior yield and purity but requires specialized equipment for H2 handling .

-

Nitrosation-Reduction balances scalability and environmental impact but involves multi-step purification .

-

Nitro Reduction is cost-effective but less efficient due to intermediate instability .

Optimization Strategies and Challenges

By-Product Mitigation :

-

Catalytic Hydrogenation : Excess H2 flow minimizes nitroso-group dimerization .

-

Nitrosation : Precise temperature control (0–5°C) prevents nitrous gas (NOx) formation .

-

Nitro Reduction : Sodium hydrosulfite must be freshly prepared to avoid oxidation .

Purification Techniques :

Chemical Reactions Analysis

1-Amino-2-naphthalenol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized in the presence of oxidizing agents such as permanganate, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium hydrosulfite.

Substitution: The amino and hydroxyl groups on the naphthalene ring make it susceptible to substitution reactions, where these groups can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like permanganate and reducing agents like sodium hydrosulfite. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-2-naphthalenol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-2-naphthalenol hydrochloride involves its interaction with various molecular targets. It primarily targets the respiratory system and can undergo condensation reactions with methylene-substituted azaheterocycles in the presence of an oxidizing agent to yield photochromic spirooxazines. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Structural Isomerism and Positional Effects

- Positional Isomers: The isomers 1-Amino-2-naphthol HCl and 2-Amino-1-naphthol HCl (CAS 41772-23-0) demonstrate how substituent positions influence reactivity. The ortho arrangement of -NH₂ and -OH in 1-Amino-2-naphthol HCl enhances intramolecular hydrogen bonding, increasing stability compared to the meta or para isomers .

- Acidity and Solubility: The hydroxyl group’s position affects acidity; 1-Amino-2-naphthol HCl (pKa ~8.2) is less acidic than 4-Amino-1-naphthol HCl (pKa ~7.5) due to resonance stabilization differences .

Substituent Effects on Physicochemical Properties

- Methyl Substitution: Introducing a methyl group (e.g., 4-Amino-2-methyl-1-naphthol HCl) increases hydrophobicity (LogP ~2.1 vs. ~1.5 for the parent compound), making it more suitable for lipid-soluble applications .

- Ethanolamine Derivatives: Compounds like (S)-2-Amino-2-(naphthalen-1-yl)ethanol hydrochloride (CAS 2829292-53-5) exhibit modified solubility profiles due to the -OH and -NH₂ groups, expanding utility in drug delivery systems .

Biological Activity

1-Amino-2-naphthalenol hydrochloride (1-AN) is a compound of significant interest due to its biological activity and potential applications in various fields, particularly in toxicology and medicinal chemistry. This article provides an overview of its biological properties, synthesis, and relevant research findings.

This compound has the molecular formula and a molecular weight of 159.18 g/mol. It is characterized by a naphthalene ring substituted with an amino group at the 1-position and a hydroxyl group at the 2-position. The compound is a yellowish crystalline solid, soluble in organic solvents and slightly soluble in water.

Metabolism and Toxicology

1-AN is known as a metabolite of Sudan I, a synthetic dye that has been banned in food products due to its carcinogenic potential. Research indicates that 1-AN can serve as a biomarker for exposure to Sudan I, highlighting its relevance in toxicological studies. Studies have shown that it may be theoretically activated to an N-hydroxylamine, which could have implications for mutagenicity .

Antibacterial Properties

Derivatives of 1-amino-2-naphthol have demonstrated potential antibacterial activity. For instance, research has indicated that certain derivatives can inhibit the growth of various bacterial strains, suggesting that 1-AN could be explored further for its antimicrobial properties.

Interaction with Biological Macromolecules

The compound exhibits the ability to interact with proteins and nucleic acids, which is crucial for its biological activity. Its ability to form complexes with metal ions also enhances its application in electrochemical sensors .

Synthesis and Characterization

A study focused on synthesizing 1-amino-2-naphthol hydrochloride through the reduction of 1-(1-Phenylazo)-2-naphthol using stannous chloride. The synthesized compound was characterized using UV-vis and IR spectroscopy, confirming its structural properties. The dyeing potential of this compound was evaluated on various fabrics, demonstrating good fastness to washing and light .

Research Findings Summary

Q & A

Q. What are the recommended methods for synthesizing and purifying 1-amino-2-naphthalenol hydrochloride in laboratory settings?

Methodological Answer: Synthesis typically involves diazotization of 1-naphthylamine followed by hydrolysis under acidic conditions. Key steps include:

- Diazotization : React 1-naphthylamine with sodium nitrite in HCl at 0–5°C to form the diazonium salt.

- Hydrolysis : Heat the diazonium salt in dilute HCl to yield the crude product.

- Purification : Recrystallize from ethanol/water mixtures to achieve >90% purity. Characterization via NMR (¹H/¹³C) and HPLC is critical to confirm structural integrity and exclude byproducts like unreacted naphthylamine .

Q. How can researchers optimize solubility and stability of this compound for aqueous-phase experiments?

Methodological Answer:

- Solubility : Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in buffered aqueous systems (pH 4–6).

- Stability : Store lyophilized powder at –20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid prolonged exposure to light, as phenolic groups are photosensitive. Conduct stability assays via UV-Vis spectroscopy to monitor degradation under varying pH/temperature .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254–280 nm) using C18 columns and mobile phases like acetonitrile/0.1% formic acid.

- Mass Spectrometry : LC-MS/MS in positive ion mode for enhanced specificity, particularly for metabolite identification in hepatic microsomal assays.

- Validation : Include spike-recovery tests (80–120%) and calibration curves (R² >0.99) to ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation rates of this compound in environmental studies?

Methodological Answer: Discrepancies often arise from variations in experimental conditions. To address this:

- Controlled Variables : Standardize parameters like dissolved oxygen, microbial activity, and UV exposure in degradation assays.

- Mechanistic Studies : Use radical scavengers (e.g., tert-butanol) to distinguish between hydrolytic vs. oxidative degradation pathways.

- Data Normalization : Report degradation rates relative to control systems (e.g., dark/anoxic conditions) to isolate contributing factors .

Q. What strategies are effective for designing stable analogs of this compound while retaining bioactivity?

Methodological Answer:

- Structural Modifications : Introduce electron-withdrawing groups (e.g., –Cl, –NO₂) at the 4-position of the naphthalene ring to enhance oxidative stability.

- Computational Modeling : Perform DFT calculations to predict redox potentials and identify sites prone to degradation.

- SAR Studies : Compare activity of analogs (e.g., chloro- or fluoro-substituted derivatives) in target assays (e.g., azo dye degradation) to correlate structure with function .

Q. How can researchers evaluate the compound’s metabolic pathways and potential toxicity in mammalian systems?

Methodological Answer:

- In Vitro Models : Use hepatic microsomes or hepatocyte cultures to identify phase I/II metabolites (e.g., glucuronidation, sulfation).

- Toxicity Screening : Conduct MTT assays for cytotoxicity and Ames tests for mutagenicity. Monitor reactive oxygen species (ROS) generation via fluorescent probes (e.g., DCFH-DA).

- Metabolite Profiling : Apply high-resolution LC-MS to detect adducts (e.g., glutathione conjugates) indicative of detoxification pathways .

Q. What experimental approaches mitigate batch-to-batch variability in synthesis of this compound?

Methodological Answer:

- Process Optimization : Use stoichiometric excess of HCl (1.5–2.0 eq) during diazotization to minimize side reactions.

- Quality Control : Implement in-line FTIR to monitor intermediate formation (e.g., diazonium salt peaks at 2100–2250 cm⁻¹).

- Statistical Analysis : Apply design of experiments (DoE) to identify critical factors (e.g., temperature, stirring rate) affecting yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.